molecular formula C11H17BBrNO3 B13401489 (4-Bromophenyl)-[2-[2-hydroxyethyl(methyl)amino]ethoxy]borinic acid

(4-Bromophenyl)-[2-[2-hydroxyethyl(methyl)amino]ethoxy]borinic acid

Cat. No.: B13401489
M. Wt: 301.97 g/mol
InChI Key: BZBCILFRSICLFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromobenzeneboronic acid N-methyldiethanolamine cyclic ester is a boronic ester derivative with the molecular formula C11H15BBrNO2 and a molecular weight of 283.96 g/mol . This compound is characterized by the presence of a bromine atom on the benzene ring and a boronic ester group formed with N-methyldiethanolamine. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobenzeneboronic acid N-methyldiethanolamine cyclic ester typically involves the reaction of 4-bromobenzeneboronic acid with N-methyldiethanolamine under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. The reaction mixture is stirred for several hours to ensure complete formation of the cyclic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzeneboronic acid N-methyldiethanolamine cyclic ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles, such as organometallic reagents (e.g., lithium derivatives).

    Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The boronic ester group can undergo oxidation to form boronic acids or reduction to form boranes.

Common Reagents and Conditions

    Substitution Reactions: Organometallic reagents such as n-butyllithium or Grignard reagents are commonly used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are typically employed.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Reactions: Formation of substituted benzene derivatives.

    Coupling Reactions: Formation of biaryl compounds.

    Oxidation and Reduction Reactions: Formation of boronic acids or boranes.

Scientific Research Applications

4-Bromobenzeneboronic acid N-methyldiethanolamine cyclic ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of boron-containing drugs and diagnostic agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-Bromobenzeneboronic acid N-methyldiethanolamine cyclic ester primarily involves its role as a boronic ester in chemical reactions In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenylboronic acid
  • 4-Bromobenzeneboronic acid
  • N-Methyldiethanolamine boronic ester
  • N-Phenyldiethanolamine boronic ester

Uniqueness

4-Bromobenzeneboronic acid N-methyldiethanolamine cyclic ester is unique due to its cyclic ester structure, which provides enhanced stability and reactivity compared to other boronic esters. The presence of both a bromine atom and a boronic ester group allows for versatile chemical transformations, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C11H17BBrNO3

Molecular Weight

301.97 g/mol

IUPAC Name

(4-bromophenyl)-[2-[2-hydroxyethyl(methyl)amino]ethoxy]borinic acid

InChI

InChI=1S/C11H17BBrNO3/c1-14(6-8-15)7-9-17-12(16)10-2-4-11(13)5-3-10/h2-5,15-16H,6-9H2,1H3

InChI Key

BZBCILFRSICLFL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)Br)(O)OCCN(C)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.